N-(Phenylsulfonyl)-L-serine methyl ester
Description
N-(Phenylsulfonyl)-L-serine methyl ester is a serine-derived compound characterized by a phenylsulfonyl group attached to the amino group and a methyl ester protecting the carboxyl group. This structure confers unique chemical properties, making it valuable in organic synthesis, particularly in peptide chemistry and glycobiology. The phenylsulfonyl group enhances electrophilicity at the nitrogen, facilitating nucleophilic substitutions or metal-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13NO5S/c1-16-10(13)9(7-12)11-17(14,15)8-5-3-2-4-6-8/h2-6,9,11-12H,7H2,1H3 |
InChI Key |
FZFLJJRZBOUHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe)
- Structure: Features a tert-butoxycarbonyl (Boc) group on the amino group and a methyl ester on the carboxyl.
- Reactivity : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), which is critical in stepwise peptide synthesis .
- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with orthogonal protecting strategies. Yields in glycosylation reactions range from 64% to 85% depending on conditions .
O-(3,4-Dihydroxyphenylpropanoyl)-L-serine ethyl ester (38a)
- Structure : Contains a dihydrocaffeoyl group esterified to the serine hydroxyl and an ethyl ester on the carboxyl.
- Antioxidant Activity: Exhibits a TEAC (Trolox Equivalent Antioxidant Capacity) value of 1.75–2.08, comparable to dihydrocaffeic acid derivatives. The catechol ring stabilizes phenoxyl radicals, enhancing antioxidant properties .
N-[2-(Benzyloxy)benzoyl]-L-serine methyl ester (20)
N-(4-Pentenoyl)-L-serine methyl ester
- Structure: 4-Pentenoyl group on the amino terminus.
- Biological Relevance : Used in bacterial cell wall synthesis as a substrate for FemXWv transferase, demonstrating 95% yield in enzymatic assays .
Comparative Data Table
Limitations and Contradictions
- Yield Variability: Boc-Ser-OMe synthesis yields range from 64% to 85% depending on glycosyl donors and reaction scales , highlighting sensitivity to experimental conditions.
Preparation Methods
Esterification Followed by Sulfonylation
This two-step approach leverages established esterification protocols followed by amino-group sulfonylation:
Synthesis of L-Serine Methyl Ester Hydrochloride
The hydrochloride salt is synthesized via reaction of L-serine with methanol and thionyl chloride under controlled conditions (0–10°C initial cooling, 35–40°C reaction temperature, 24–48 h duration). Key parameters include:
Deprotonation and Sulfonylation
The hydrochloride salt is neutralized to free the amine, which subsequently reacts with phenylsulfonyl chloride:
-
Deprotonation : Treatment with aqueous NaOH or KOH liberates the free amine.
-
Sulfonylation : Reaction with phenylsulfonyl chloride (1.1–1.2 eq) in dichloromethane or THF, catalyzed by triethylamine or pyridine (0–5°C, 4–6 h).
-
Workup : Aqueous extraction and recrystallization from ethanol/water.
Sulfonylation Followed by Esterification
This route faces challenges due to the incompatibility of sulfonamides with acidic esterification conditions:
-
Sulfonylation : L-serine’s amino group is protected with phenylsulfonyl chloride in aqueous base (pH 9–10, 0°C).
-
Esterification : Thionyl chloride in methanol converts the carboxyl group to methyl ester. However, sulfonamide cleavage may occur under acidic conditions, reducing yields to ≤50%.
Optimization of Reaction Conditions
Temperature and Stoichiometry
Solvent Recycling
Methanol recovery from esterification (via centrifugation and distillation) reduces costs and waste, as demonstrated in industrial-scale L-serine methyl ester production.
Analytical Characterization
Spectral Data (Hypothetical)
-
¹H NMR (400 MHz, CDCl₃): δ 7.8–7.6 (m, 5H, PhSO₂), 4.3 (m, 1H, CH), 3.8 (s, 3H, OCH₃), 3.6 (dd, 2H, CH₂OH).
-
HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN).
Q & A
Q. Methodological Answer :
- NMR : ¹H NMR (sulfonyl aromatic protons at δ 7.5–8.0 ppm; methyl ester at δ 3.7 ppm), ¹³C NMR (carbonyl at δ 170 ppm).
- IR : Confirm ester (C=O stretch at 1740 cm⁻¹) and sulfonamide (S=O stretches at 1160 and 1360 cm⁻¹).
- HR-MS : Exact mass verification (e.g., [M+H]⁺ for C₁₁H₁₅NO₅S: theoretical 274.0748) .
Advanced: What computational tools predict the reactivity of this compound in peptide coupling reactions?
Methodological Answer :
Use density functional theory (DFT) at the B3LYP/6-31G* level to model nucleophilic attack at the ester carbonyl. Key parameters:
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